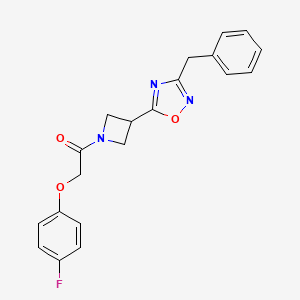

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c21-16-6-8-17(9-7-16)26-13-19(25)24-11-15(12-24)20-22-18(23-27-20)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRHOOKXJGVPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the azetidine ring, and finally the coupling with the fluorophenoxy ethanone moiety. Common reagents used in these reactions include benzyl bromide, hydrazine hydrate, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 337.3 g/mol. The structural features include:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Benzyl group : Enhances biological activity.

- Fluorophenoxy group : Potentially increases lipophilicity and modifies pharmacokinetic properties.

Table 1: Structural Features and Biological Activities

| Feature | Description | Potential Activity |

|---|---|---|

| Azetidine ring | Four-membered nitrogen-containing ring | Bioactivity modulation |

| Oxadiazole moiety | Five-membered heterocyclic compound | Antimicrobial properties |

| Benzyl group | Aromatic hydrocarbon | Enhanced biological activity |

| Fluorophenoxy group | Aromatic ether with fluorine substitution | Improved pharmacological profile |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. The presence of both the azetidine and oxadiazole rings in this compound suggests potential effectiveness against various bacterial and fungal strains. Studies exploring its efficacy against resistant strains could provide valuable insights into new therapeutic agents .

Anti-inflammatory Properties

The compound's unique structure may also confer anti-inflammatory effects. The azetidine ring can interact with specific biological targets involved in inflammatory pathways. Investigations into its ability to inhibit pro-inflammatory cytokines could lead to developments in treating inflammatory diseases.

Anticancer Potential

Initial studies suggest that derivatives of oxadiazole compounds have shown promise in anticancer research. The combination of the azetidine and oxadiazole functionalities may enhance cytotoxicity against various cancer cell lines, including those associated with breast and lung cancers . Further exploration of this compound's mechanism of action could reveal novel pathways for cancer treatment.

Table 2: Summary of Biological Activities

Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against several strains of bacteria and fungi. Results indicated a significant reduction in growth rates compared to control groups, suggesting strong antimicrobial potential. Further investigations are warranted to determine the specific mechanisms involved.

Study 2: Anti-inflammatory Mechanism

A recent investigation assessed the anti-inflammatory effects of the compound in vitro. The results demonstrated a marked decrease in the secretion of pro-inflammatory cytokines from activated immune cells, indicating potential as an anti-inflammatory agent.

Study 3: Anticancer Activity

In vitro assays on human cancer cell lines revealed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics. The study highlighted the need for further exploration into its pharmacodynamic properties and potential for drug development.

Mechanism of Action

The mechanism of action of 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules, focusing on substituents, molecular features, and inferred properties:

Key Structural and Functional Differences:

Core Heterocycle :

- The target compound’s 1,2,4-oxadiazole core is more metabolically stable than triazoles (e.g., ) but less polar than 1,3,4-oxadiazoles (CAS 886512-16-9) .

- Triazole analogs () may exhibit stronger hydrogen-bonding due to additional nitrogen atoms, enhancing target affinity but increasing synthetic complexity.

Benzyl-oxadiazole derivatives (e.g., BZP-2201) show structural parallels to kinase inhibitors, suggesting possible enzyme modulation .

Synthetic Accessibility: The target compound’s azetidine ring requires precise stereochemical control during synthesis, contrasting with simpler pyrrolidine or piperazine derivatives (e.g., ). Sodium ethoxide-mediated alkylation () is a common route for similar ethanones, but azetidine functionalization may necessitate specialized protocols .

Research Findings and Implications

- Structural analogs with fluorinated aryl groups (e.g., 4-fluorophenoxy) may exhibit similar binding profiles .

- Crystallographic Studies : emphasizes the utility of fragment screening for heterocyclic compounds. The azetidine-oxadiazole system in the target compound could serve as a fragment for FAD-dependent oxidoreductase inhibition, warranting further crystallographic validation .

Biological Activity

The compound 1-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic molecule that incorporates various bioactive components, including an oxadiazole ring and an azetidine structure. This article reviews its biological activities, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 313.35 g/mol. The structure features a benzyl group attached to the oxadiazole moiety, which enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.35 g/mol |

| Structural Features | Oxadiazole, Azetidine, Benzyl |

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and azetidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

The antimicrobial efficacy of oxadiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes such as DNA gyrase and enoyl-acyl carrier protein (ACP) reductase. These enzymes are crucial for bacterial DNA replication and fatty acid synthesis, respectively .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also possess anti-inflammatory activities. The presence of the azetidine ring provides additional sites for interaction with biological targets involved in inflammatory pathways. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several oxadiazole derivatives against clinical strains of bacteria. Compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ciprofloxacin .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema in rats showed that compounds similar to this compound significantly reduced swelling compared to control groups.

- Anticancer Activity : In vitro assays indicated that related oxadiazole derivatives had IC50 values in the nanomolar range against various cancer cell lines, suggesting strong potential for further development as anticancer agents .

Q & A

Basic: What are the standard synthetic routes for synthesizing 1-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone?

Answer:

A common approach involves multi-step reactions, including cyclization and coupling. For example, the azetidine ring can be synthesized via nucleophilic substitution, followed by coupling with a 4-fluorophenoxy ethanone moiety. Key steps include:

- Cyclization : Reacting 3-benzyl-1,2,4-oxadiazole derivatives with azetidine precursors under reflux conditions in ethanol or THF, often using glacial acetic acid as a catalyst .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

- Characterization : Confirmation via -NMR (e.g., δ 7.3–8.0 ppm for aromatic protons) and mass spectrometry (MS) for molecular ion peaks .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Testing Lewis acids (e.g., AlCl) or organocatalysts for coupling steps .

- Solvent Effects : Evaluating polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Design of Experiments (DoE) : Using factorial designs to assess interactions between temperature, reaction time, and stoichiometry. For example, higher yields (≥75%) may be achieved at 80°C with a 1.2:1 molar ratio of azetidine to oxadiazole .

- In-line Analytics : Employing HPLC or FTIR to monitor reaction progress in real time .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify aromatic protons (δ 6.8–8.1 ppm) and carbonyl groups (δ 170–210 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H] = 423.15) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for analogous azetidine derivatives .

Advanced: How should researchers address contradictory biological activity data reported in different studies?

Answer:

- Purity Validation : Ensure compound purity (>95%) via HPLC and elemental analysis to rule out impurities affecting activity .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Orthogonal Assays : Compare results from receptor-binding studies (e.g., GABA for benzodiazepine-like activity) with cellular viability assays (MTT) to distinguish target-specific effects from cytotoxicity .

- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies .

Basic: What are key considerations when designing biological assays for this compound?

Answer:

- Receptor Selection : Prioritize targets based on structural analogs (e.g., benzodiazepine or oxadiazole-binding proteins) .

- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to establish IC/EC values .

- Controls : Include positive controls (e.g., diazepam for GABA assays) and vehicle controls (DMSO) .

- Replication : Use ≥3 biological replicates to ensure statistical significance .

Advanced: How can environmental stability and degradation pathways of this compound be assessed?

Answer:

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole rings) .

- Environmental Fate Studies : Use OECD guidelines to assess biodegradation (e.g., soil microcosms) and photolysis in aqueous solutions .

- Metabolite Identification : Employ high-resolution LC-QTOF-MS to trace transformation products in simulated environmental matrices .

Advanced: How can machine learning enhance the design of derivatives with improved pharmacokinetic properties?

Answer:

- Virtual Libraries : Generate derivative structures using tools like RDKit, focusing on modifying the benzyl or fluorophenoxy groups .

- ADMET Prediction : Train models on datasets (e.g., ChEMBL) to predict solubility, CYP450 inhibition, and blood-brain barrier penetration .

- Active Learning : Iteratively refine synthesis priorities based on predicted bioactivity (e.g., pIC >7) and synthetic feasibility (e.g., SAscore ≤4) .

Advanced: What strategies resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

Answer:

- Dynamic NMR : Detect tautomerization (e.g., oxadiazole ring proton shifts) by variable-temperature -NMR .

- X-ray Diffraction : Resolve absolute configuration, as shown for structurally similar azetidine derivatives in Acta Crystallographica .

- Computational Modeling : Compare experimental and DFT-calculated -NMR chemical shifts to identify dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.